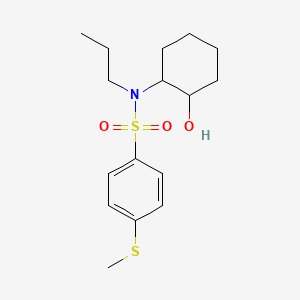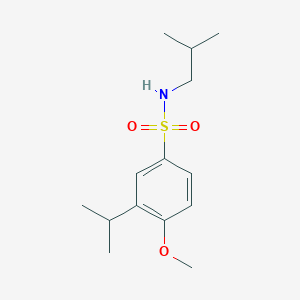![molecular formula C12H20N4O2 B5422403 N-[3-(1H-imidazol-1-yl)propyl]-2-(3-morpholinyl)acetamide dihydrochloride](/img/structure/B5422403.png)
N-[3-(1H-imidazol-1-yl)propyl]-2-(3-morpholinyl)acetamide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1H-imidazol-1-yl)propyl]-2-(3-morpholinyl)acetamide dihydrochloride, commonly known as ACPD, is a chemical compound that has been widely used in scientific research. ACPD is a potent agonist of both metabotropic glutamate receptors (mGluRs) and GABA(B) receptors, which play important roles in synaptic transmission and plasticity.
作用机制
ACPD acts as an agonist of both N-[3-(1H-imidazol-1-yl)propyl]-2-(3-morpholinyl)acetamide dihydrochloride and GABA(B) receptors. The activation of this compound leads to the inhibition of adenylate cyclase and the activation of phospholipase C, resulting in the release of intracellular calcium and the modulation of ion channels. The activation of GABA(B) receptors leads to the inhibition of adenylate cyclase and the activation of potassium channels, resulting in the hyperpolarization of the cell membrane.
Biochemical and Physiological Effects
ACPD has been shown to modulate the release of neurotransmitters such as glutamate and GABA, and to affect the activity of ion channels and second messenger systems. ACPD has been found to have both excitatory and inhibitory effects on synaptic transmission, depending on the type of receptor and the location of the synapse. ACPD has also been shown to affect the activity of astrocytes and microglia, which play important roles in neuroinflammation and neuroprotection.
实验室实验的优点和局限性
ACPD has several advantages for lab experiments. It is a potent and selective agonist of both N-[3-(1H-imidazol-1-yl)propyl]-2-(3-morpholinyl)acetamide dihydrochloride and GABA(B) receptors, which allows for the study of specific receptor subtypes. ACPD is also stable and easy to use, which makes it a popular tool for studying synaptic transmission and plasticity. However, ACPD has some limitations for lab experiments. It has a short half-life and can rapidly desensitize receptors, which can make it difficult to study long-term effects. ACPD can also have off-target effects, which can complicate data interpretation.
未来方向
There are several future directions for the study of ACPD. One direction is to study the effects of ACPD on different types of synapses and neuronal circuits, to better understand its role in synaptic transmission and plasticity. Another direction is to study the effects of ACPD on neuroinflammation and neuroprotection, to explore its potential therapeutic applications for neurodegenerative diseases. Finally, the development of new ACPD analogs and derivatives could lead to the discovery of more potent and selective compounds for studying N-[3-(1H-imidazol-1-yl)propyl]-2-(3-morpholinyl)acetamide dihydrochloride and GABA(B) receptors.
合成方法
ACPD can be synthesized by using a simple three-step process. The first step involves the reaction of imidazole with 3-chloropropylamine to form N-(1H-imidazol-1-yl)propylamine. The second step involves the reaction of N-(1H-imidazol-1-yl)propylamine with 3-morpholinylacetyl chloride to form N-[3-(1H-imidazol-1-yl)propyl]-2-(3-morpholinyl)acetamide. The final step involves the reaction of N-[3-(1H-imidazol-1-yl)propyl]-2-(3-morpholinyl)acetamide with hydrochloric acid to form ACPD dihydrochloride.
科学研究应用
ACPD has been widely used in scientific research to study the role of N-[3-(1H-imidazol-1-yl)propyl]-2-(3-morpholinyl)acetamide dihydrochloride and GABA(B) receptors in synaptic transmission and plasticity. ACPD has been shown to modulate the release of neurotransmitters such as glutamate and GABA, and to affect the activity of ion channels and second messenger systems. ACPD has also been used to study the mechanisms of epilepsy, stroke, and neurodegenerative diseases.
属性
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-morpholin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c17-12(8-11-9-18-7-4-14-11)15-2-1-5-16-6-3-13-10-16/h3,6,10-11,14H,1-2,4-5,7-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHXLDOYZMGRSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CC(=O)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-bicyclo[2.2.1]hept-2-yl-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B5422331.png)
![2,2-dimethyl-N-(1-{1-[N-(methylsulfonyl)alanyl]piperidin-4-yl}-1H-pyrazol-5-yl)propanamide](/img/structure/B5422339.png)
![4-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5422353.png)
![2,4-dichloro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5422356.png)


![5-{4-[3-(2-sec-butylphenoxy)propoxy]-3-chloro-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5422381.png)

![N-phenyl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5422401.png)
![(3aR*,6aS*)-1-oxo-2-propyl-5-{[(2-thienylmethyl)amino]carbonyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5422408.png)
![2-(2-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-6-methoxyphenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B5422413.png)
![methyl {5-bromo-4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]-2-methoxyphenoxy}acetate](/img/structure/B5422421.png)
![4-[2-(4-methyl-3-nitrophenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5422433.png)
![5'-cyclohexyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B5422440.png)